5-(3-bromo-4-fluorophenyl)-2H-tetrazole is a tetrazole derivative characterized by the presence of a bromine and a fluorine atom on the phenyl ring. Its molecular formula is C7H4BrFN4, with a molecular weight of approximately 243.04 g/mol. The compound features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom, bonded to a phenyl group that has two substituents: bromine at the meta position and fluorine at the para position relative to the attachment point to the tetrazole.
Information on the specific safety hazards of 5-(3-bromo-4-fluorophenyl)-2H-tetrazole is not available in scientific literature. However, tetrazoles in general can be explosive and should be handled with caution. As a general rule, any new or unknown compound should be treated as potentially hazardous until thorough safety testing is conducted [].
The chemical reactivity of 5-(3-bromo-4-fluorophenyl)-2H-tetrazole is influenced by its functional groups. Common reactions include:
While specific biological activities of 5-(3-bromo-4-fluorophenyl)-2H-tetrazole are not extensively documented, tetrazoles in general exhibit a range of biological properties. They are known to act as:
The synthesis of 5-(3-bromo-4-fluorophenyl)-2H-tetrazole typically involves:
5-(3-bromo-4-fluorophenyl)-2H-tetrazole finds applications in various fields:
Studies on interactions involving 5-(3-bromo-4-fluorophenyl)-2H-tetrazole focus on its binding affinity and selectivity towards biological targets. Research may include:
Several compounds share structural similarities with 5-(3-bromo-4-fluorophenyl)-2H-tetrazole. Here are some notable examples:
Compound Name | CAS Number | Similarity Score |
---|---|---|
5-(4-Bromophenyl)-1H-tetrazole | 50907-23-8 | 0.94 |
5-(3-Bromo-4-methoxyphenyl)-2H-tetrazole | 18787092 | 0.86 |
5-(4-Chlorophenyl)-1H-tetrazole | 16687-61-9 | 0.75 |
4-(1H-Tetrazol-5-yl)benzoic acid | 34114-12-0 | 0.69 |
5-(4'-(Bromomethyl)-[1,1'-biphenyl]-2-yl)-1-trityl-1H-tetrazole | 124750-51-2 | 0.64 |
These compounds exhibit varying degrees of similarity based on their functional groups and structural characteristics, making them interesting for comparative studies regarding biological activity and synthetic pathways.
5-(3-bromo-4-fluorophenyl)-2H-tetrazole represents a heterocyclic compound with the molecular formula C₇H₄BrFN₄ and a molecular weight of 243.04 g/mol [1]. The compound is characterized by Chemical Abstracts Service registry number 874784-10-8 and exhibits a distinct structural architecture comprising a tetrazole ring system attached to a dihalogenated aromatic ring [2] [3].
The molecular structure features a five-membered tetrazole ring directly connected to a benzene ring bearing both bromine and fluorine substituents at the 3- and 4-positions, respectively [1]. The canonical Simplified Molecular Input Line Entry System representation is FC1=CC=C(C=C1Br)C1=NNN=N1, reflecting the specific connectivity pattern between the heterocyclic and aromatic components [3].
The tetrazole ring system in 5-(3-bromo-4-fluorophenyl)-2H-tetrazole consists of four nitrogen atoms and one carbon atom arranged in a five-membered planar configuration [4]. This heterocyclic framework exhibits aromatic character with six π-electrons distributed across the ring system, contributing to its chemical stability and reactivity patterns [4] [5].
The tetrazole moiety demonstrates significant electron density delocalization among the nitrogen atoms, particularly involving the N2-N3-N4 positions [5]. This electronic arrangement results in enhanced acidic properties, with typical pKa values ranging from 4.5 to 4.9 for tetrazole derivatives [5]. The ring system maintains planarity with minimal deviation from the mean plane, as observed in related tetrazole structures where the largest deviation typically measures 0.005 Å for nitrogen atoms [6].
Bond angles within the tetrazole ring average 108.0° with a standard deviation of 1.7°, consistent with the aromatic five-membered ring geometry [6]. The nitrogen-nitrogen and carbon-nitrogen bond lengths exhibit alternating patterns characteristic of the aromatic system, with N-N bond lengths ranging from 1.288 to 1.368 Å and C-N bonds measuring approximately 1.314 to 1.341 Å [6].
The halogen substitution pattern in 5-(3-bromo-4-fluorophenyl)-2H-tetrazole involves bromine at the meta position (position 3) and fluorine at the para position (position 4) relative to the tetrazole attachment point [1]. This specific substitution pattern significantly influences the electronic properties and chemical behavior of the compound through distinct inductive and resonance effects.
The bromine substituent, being a large halogen with moderate electronegativity (2.96 on the Pauling scale), contributes to electron withdrawal through inductive effects while providing some electron donation through resonance [7]. The fluorine atom, characterized by the highest electronegativity (3.98), exerts strong electron-withdrawing effects through both inductive and field effects [7].
The meta-para dihalogen arrangement creates an asymmetric electronic environment within the aromatic ring, affecting the overall dipole moment and molecular polarity [7]. This substitution pattern influences the compound's lipophilicity, with predicted logP values around 2.54, indicating moderate hydrophobic character [7].
The molecular geometry of 5-(3-bromo-4-fluorophenyl)-2H-tetrazole exhibits characteristic bond parameters that reflect the influence of both the tetrazole ring system and halogen substituents [6]. The tetrazole ring maintains essentially planar geometry with bond angles averaging 108.0°, consistent with aromatic five-membered heterocycles [6].
Bond Type | Length (Å) | Reference |
---|---|---|
N1-N2 | 1.343 | [6] |
N2-N3 | 1.301 | [6] |
N3-N4 | 1.368 | [6] |
N4-C5 | 1.314 | [6] |
C5-N1 | 1.336 | [6] |
The phenyl ring attached to the tetrazole system exhibits normal aromatic geometry with average C-C bond lengths of 1.386 Å and bond angles of 120.0° [6]. The dihedral angle between the tetrazole ring and the phenyl ring varies depending on crystal packing forces and intermolecular interactions, typically ranging from 24.88° to 59.94° in related compounds [8] [9].
The carbon-bromine bond length measures approximately 1.90 Å, while the carbon-fluorine bond exhibits a shorter length of approximately 1.35 Å, reflecting the different atomic radii of the halogen substituents [10]. These bond parameters influence the overall molecular dimensions and steric interactions within the crystal lattice.
5-(3-bromo-4-fluorophenyl)-2H-tetrazole exhibits tautomeric equilibrium between 1H-tetrazole and 2H-tetrazole forms, a characteristic feature of tetrazole derivatives [4] [11]. The 1H-tautomer involves hydrogen attachment to the N1 position, while the 2H-tautomer features hydrogen at the N2 position [4].
The tautomeric equilibrium strongly depends on the surrounding medium and environmental conditions [11] [12]. In the gas phase, the 2H-tetrazole form typically predominates, while in polar solvents and solid state, the 1H-tautomer becomes more stable [11] [12]. The calculated free energy changes for tautomerization range from -7 kJ/mol in gas phase to +12 kJ/mol in polar media (dielectric constant = 40) [12].
The presence of electron-withdrawing halogen substituents influences the tautomeric equilibrium by stabilizing the more polar 1H-form through enhanced dipole-dipole interactions [13] [14]. Computational studies indicate that electron-withdrawing groups generally favor the tetrazole form over azide-like open structures [14].
The compound may also exist in rotational isomeric forms due to restricted rotation around the C-phenyl bond connecting the tetrazole and aromatic rings [15]. Energy barriers for rotation typically range from 15-25 kJ/mol, depending on substituent effects and intermolecular interactions [15].
5-(3-bromo-4-fluorophenyl)-2H-tetrazole appears as an off-white to white crystalline solid under standard laboratory conditions [2]. The compound exhibits typical characteristics of aromatic heterocyclic compounds, forming well-defined crystals suitable for structural analysis and characterization [2].
The crystalline material demonstrates stability under ambient conditions when stored properly, maintaining its structural integrity and chemical composition [16]. The solid-state form represents the thermodynamically stable phase under normal temperature and pressure conditions [2].
The melting point of 5-(3-bromo-4-fluorophenyl)-2H-tetrazole has not been definitively established in available literature sources [16]. However, related tetrazole derivatives with similar substitution patterns typically exhibit melting points in the range of 150-180°C [17] [18].
For comparison, 5-(3-bromophenyl)-1H-tetrazole melts at 150-152°C [17], while 5-(4-fluorophenyl)-2H-tetrazole decomposes at 180°C [18]. The presence of both bromine and fluorine substituents likely influences the melting behavior through altered intermolecular interactions and crystal packing arrangements.
The boiling point remains undetermined experimentally, though computational predictions for related fluorinated tetrazoles suggest values around 322°C at atmospheric pressure [18]. The high boiling point reflects the strong intermolecular forces present in tetrazole derivatives due to hydrogen bonding and π-π stacking interactions [18].
The solubility characteristics of 5-(3-bromo-4-fluorophenyl)-2H-tetrazole reflect its amphiphilic nature, combining polar tetrazole functionality with lipophilic halogenated aromatic character [16]. The compound demonstrates limited solubility in water, typically less than 0.1 mg/mL, due to the hydrophobic nature of the halogenated aromatic ring [19].
Enhanced solubility occurs in polar organic solvents such as dimethyl sulfoxide, where concentrations exceeding 50 mg/mL can be achieved [19]. The compound also shows moderate solubility in alcoholic solvents, with ethanol solubility estimated around 15 mg/mL based on structural analogies [19].
The partition coefficient (logP) for 5-(3-bromo-4-fluorophenyl)-2H-tetrazole is predicted to be approximately 2.8, indicating moderate lipophilicity suitable for biological membrane penetration [19]. This value places the compound within the optimal range for drug-like properties while maintaining sufficient polarity for formulation considerations [19].
5-(3-bromo-4-fluorophenyl)-2H-tetrazole exhibits enhanced chemical stability compared to many other heterocyclic compounds due to the aromatic character of the tetrazole ring system [9]. The compound demonstrates resistance to hydrolysis under neutral and mildly acidic conditions, a characteristic feature of tetrazole derivatives [9].
Thermal stability analysis indicates decomposition temperatures typically above 200°C for similar tetrazole compounds, though specific data for this derivative requires experimental determination [18]. The presence of halogen substituents may influence thermal decomposition pathways through radical formation mechanisms [9].
Storage stability under inert atmosphere conditions at room temperature appears satisfactory based on related compounds, though moisture and light exposure should be minimized to prevent potential degradation [17]. The tetrazole ring system shows resistance to common oxidizing and reducing agents, contributing to overall chemical stability [9].
The 1H Nuclear Magnetic Resonance spectrum of 5-(3-bromo-4-fluorophenyl)-2H-tetrazole exhibits characteristic resonances reflecting the aromatic proton environment and tautomeric hydrogen [20] [21]. The aromatic protons typically appear in the downfield region between 7.0-8.0 ppm, with specific chemical shifts influenced by the halogen substitution pattern [20] [21].
The tetrazole NH proton, when present in the 1H-tautomeric form, resonates as a broad singlet around 16.5-17.0 ppm in dimethyl sulfoxide-d6, characteristic of acidic tetrazole protons [20] [21] [22]. This extreme downfield shift reflects the deshielding effect of the electron-rich nitrogen environment and hydrogen bonding interactions [20].
Aromatic proton multiplicities and coupling patterns provide structural confirmation, with the meta-coupled protons showing distinct splitting patterns due to the asymmetric halogen substitution [20] [21]. The fluorine-coupled proton typically exhibits additional splitting due to 1H-19F coupling interactions [20].
Position | Chemical Shift (ppm) | Multiplicity | Integration |
---|---|---|---|
NH (tetrazole) | 16.5-17.0 | broad s | 1H |
H-2 (aromatic) | 7.7-8.0 | d | 1H |
H-5 (aromatic) | 7.2-7.5 | dd | 1H |
H-6 (aromatic) | 7.4-7.7 | d | 1H |
The 13C Nuclear Magnetic Resonance spectrum provides detailed information about the carbon framework of 5-(3-bromo-4-fluorophenyl)-2H-tetrazole [20] [21] [22]. The tetrazole carbon (C-5) typically resonates around 155-165 ppm, characteristic of sp2 carbons in electron-rich heterocyclic environments [20] [21].
Aromatic carbons exhibit distinct chemical shifts based on their electronic environment and halogen substitution effects [20] [21]. The carbon bearing the tetrazole substituent appears around 120-130 ppm, while halogen-substituted carbons show characteristic downfield or upfield shifts depending on the specific halogen [20] [21].
The bromine-bearing carbon typically appears around 110-120 ppm due to the heavy atom effect, while the fluorine-substituted carbon exhibits significant coupling with 19F, resulting in complex splitting patterns [22]. Carbon-fluorine coupling constants typically range from 15-25 Hz for aromatic systems [23].
Quaternary carbons in the aromatic ring system can be identified through their lack of proton coupling and characteristic chemical shift ranges influenced by substituent effects [20] [21] [22].
15N Nuclear Magnetic Resonance spectroscopy provides valuable insights into the nitrogen environment within the tetrazole ring system of 5-(3-bromo-4-fluorophenyl)-2H-tetrazole [24] [25]. The four nitrogen atoms in the tetrazole ring exhibit distinct chemical shifts reflecting their different electronic environments and bonding patterns [24] [25].
Typical 15N chemical shift ranges for tetrazole derivatives span from -50 to -250 ppm relative to nitromethane, with specific values dependent on substitution patterns and tautomeric forms [24] [25]. The N1 nitrogen (attached to hydrogen in 1H-tautomer) typically appears around -130 to -150 ppm [24].
The N2 and N3 nitrogens, involved in N=N double bond character, resonate in the range of -60 to -100 ppm, while the N4 nitrogen shows intermediate chemical shifts around -100 to -130 ppm [24] [25]. Substituent effects on the aromatic ring, particularly halogen substitution, influence these chemical shifts through inductive and resonance mechanisms [24].
Natural abundance 15N experiments require extended acquisition times due to the low natural abundance (0.36%) and relatively low sensitivity of the 15N nucleus [24] [25]. 15N-1H Heteronuclear Multiple Bond Correlation experiments can provide connectivity information and assignment confirmation [24].
19F Nuclear Magnetic Resonance spectroscopy serves as a particularly informative technique for characterizing 5-(3-bromo-4-fluorophenyl)-2H-tetrazole due to the presence of the fluorine substituent [10] [23] [26]. The 19F nucleus exhibits high sensitivity and large chemical shift dispersion, making it ideal for structural characterization [10].
The fluorine chemical shift for this compound is expected to appear in the range typical of aromatic fluorides, approximately -110 to -130 ppm relative to trichlorofluoromethane [10] [23] [26]. The exact chemical shift depends on the electronic environment created by the tetrazole substituent and the bromine atom [23] [26].
19F-1H coupling interactions provide additional structural information, with coupling constants typically ranging from 7-12 Hz for meta-coupled protons and larger values for ortho-coupled systems [10] [23]. These coupling patterns help confirm the substitution pattern and structural assignment [23] [26].
The chemical shift and coupling pattern serve as diagnostic tools for distinguishing between different regioisomers and confirming the identity of the target compound [23] [26] [27]. Computational predictions using scaling factors developed for fluorinated aromatics can aid in assignment and structural confirmation [23] [26] [27].
Infrared spectroscopy provides characteristic absorption bands that confirm the structural features of 5-(3-bromo-4-fluorophenyl)-2H-tetrazole [20] [21] [28]. The tetrazole ring system exhibits distinctive vibrational modes that serve as fingerprint regions for identification [29].
The N-H stretching vibration of the tetrazole ring appears as a broad, intense absorption around 3400-3500 cm⁻¹, characteristic of hydrogen-bonded tetrazole derivatives [29]. This band may appear as multiple peaks due to different tautomeric forms and intermolecular hydrogen bonding [29].
Wavenumber (cm⁻¹) | Assignment | Intensity |
---|---|---|
3400-3500 | N-H stretch (tetrazole) | strong, broad |
1600-1650 | C=C stretch (aromatic) | medium |
1500-1550 | Tetrazole ring vibrations | strong |
1450-1480 | C-F stretch | medium |
800-900 | C-Br stretch | medium |
750-800 | Aromatic C-H bending | medium |
Aromatic C=C stretching vibrations typically appear around 1600-1650 cm⁻¹, while tetrazole-specific vibrations occur in the 1500-1550 cm⁻¹ region [20] [21] [28]. The C-F stretching vibration contributes to absorptions around 1450-1480 cm⁻¹, while C-Br stretching appears at lower frequencies around 800-900 cm⁻¹ [28].
Out-of-plane bending vibrations for the tetrazole N-H group appear around 550-600 cm⁻¹, providing additional confirmation of the tetrazole ring system [29]. These low-frequency vibrations are particularly diagnostic for tetrazole identification [29].
UV-Visible spectroscopy reveals the electronic transitions and chromophoric properties of 5-(3-bromo-4-fluorophenyl)-2H-tetrazole [30]. The compound exhibits characteristic absorption bands in the ultraviolet region due to π→π* transitions within the aromatic system and the tetrazole ring [30].
The primary absorption maximum typically occurs around 280-300 nm, corresponding to the extended conjugation between the tetrazole ring and the substituted phenyl ring [30]. Additional absorption bands may appear at shorter wavelengths (220-250 nm) due to individual chromophore contributions [30].
The presence of halogen substituents influences the absorption characteristics through their electron-withdrawing effects and potential heavy atom contributions [30]. Bromine substitution may cause bathochromic shifts due to increased conjugation, while fluorine effects are typically more subtle [30].
Molar extinction coefficients for similar tetrazole derivatives range from 10,000 to 25,000 M⁻¹cm⁻¹ for the primary absorption bands, indicating strong electronic transitions [30]. The absorption profile in different solvents provides information about excited state properties and potential photochemical behavior [30].
Mass spectrometry provides definitive molecular weight confirmation and fragmentation pattern analysis for 5-(3-bromo-4-fluorophenyl)-2H-tetrazole [31]. The molecular ion peak appears at m/z 243/245 due to the isotopic pattern created by the bromine atom (⁷⁹Br/⁸¹Br) [31].
The characteristic 1:1 isotope pattern for bromine-containing compounds serves as a diagnostic feature for confirming the presence of the bromine substituent [31]. High-resolution mass spectrometry can provide exact mass measurements for molecular formula confirmation [31].
Fragmentation patterns typically involve loss of nitrogen from the tetrazole ring, resulting in fragments corresponding to the phenyl radical and various nitrogen-containing species [31]. The base peak often corresponds to the phenyl fragment after tetrazole cleavage [31].
Electron impact ionization produces characteristic fragmentation patterns, while electrospray ionization methods may show molecular ion peaks with minimal fragmentation, depending on ionization conditions [31]. Tandem mass spectrometry experiments can provide detailed structural information through controlled fragmentation studies [31].
Crystal structure analysis of 5-(3-bromo-4-fluorophenyl)-2H-tetrazole requires single crystal X-ray diffraction studies to determine precise atomic positions and molecular geometry [8] [9]. Related tetrazole compounds typically crystallize in common space groups such as monoclinic P2₁/c or orthorhombic systems [8] [9].
The molecular conformation in the solid state reflects the balance between intramolecular strain and intermolecular packing forces [8] [9]. The dihedral angle between the tetrazole ring and the phenyl ring varies depending on crystal packing requirements, typically ranging from 25° to 75° in related compounds [8] [9].
Unit cell parameters for similar dihalogenated tetrazole derivatives suggest moderate cell volumes with Z = 4 molecules per unit cell in centrosymmetric space groups [8]. Density values typically range from 1.6 to 1.8 g/cm³ for brominated aromatic heterocycles [32].
The crystal structure provides definitive confirmation of the molecular connectivity, stereochemistry, and conformational preferences [8] [9]. Bond lengths and angles determined from crystallographic analysis serve as benchmarks for computational modeling and structural comparisons [6].
Crystal packing arrangements in 5-(3-bromo-4-fluorophenyl)-2H-tetrazole are influenced by the combined effects of hydrogen bonding, halogen interactions, and π-π stacking forces [9] [15] [33]. The tetrazole NH group serves as a hydrogen bond donor, forming characteristic N-H···N hydrogen bonds with neighboring molecules [15] [33].
Typical hydrogen bonding patterns involve the formation of centrosymmetric dimers with R₂²(8) ring motifs, commonly observed in tetrazole crystal structures [8] [15]. The hydrogen bond distances typically range from 2.7 to 2.8 Å with N-H···N angles near 170° [15] [33].
Halogen bonding interactions involving both bromine and fluorine atoms contribute to the overall packing stability [34]. Bromine atoms can participate in C-Br···π interactions with aromatic rings from neighboring molecules, with typical distances around 3.5-3.8 Å [34].
The packing arrangement often features layered structures where molecules align in parallel or antiparallel orientations to maximize favorable intermolecular interactions [9] [15]. These packing motifs influence physical properties such as melting point and mechanical stability [9].
Intermolecular interactions in crystalline 5-(3-bromo-4-fluorophenyl)-2H-tetrazole encompass multiple types of non-covalent forces that stabilize the crystal lattice [35] [33] [34]. Hydrogen bonding represents the primary interaction type, involving the tetrazole NH group as donor and nitrogen atoms as acceptors [33].
π-π stacking interactions between tetrazole rings from adjacent molecules contribute significantly to crystal stability [33] [34]. The centroid-to-centroid distances for these stacking interactions typically measure 3.3-3.9 Å, with parallel-displaced arrangements being most common [33] [34].
Halogen bonding interactions involve both fluorine and bromine substituents in various coordination modes [34]. C-Br···π interactions provide additional stabilization with distances around 3.6 Å, while C-F···H-C contacts contribute to the overall interaction network [34].
Interaction Type | Typical Distance (Å) | Angle (°) | Reference |
---|---|---|---|
N-H···N hydrogen bonds | 2.7-2.8 | 170-175 | [15] [33] |
π-π stacking | 3.3-3.9 | - | [33] [34] |
C-Br···π contacts | 3.5-3.8 | - | [34] |
C-F···H-C contacts | 2.6-2.8 | 120-140 | [34] |
Density Functional Theory calculations represent the cornerstone of computational investigations into the electronic structure and properties of 5-(3-bromo-4-fluorophenyl)-2H-tetrazole. The selection of appropriate computational methods is crucial for obtaining accurate predictions of molecular properties [1].
The B3LYP functional combined with 6-311++G(d,p) basis sets has emerged as the preferred computational approach for tetrazole derivatives, providing an optimal balance between computational efficiency and accuracy [2]. Alternative functionals such as M06-2X have shown superior performance when incorporated with Solvation Model based on Density (SMD) for solution-phase calculations [3]. The choice of functional significantly influences the calculated electronic properties, with hybrid functionals generally providing more reliable results for heterocyclic compounds containing multiple nitrogen atoms [1] [2].
Geometry optimization procedures typically employ convergence criteria of 10⁻⁵ Hartree for energy and 0.002 Hartree/Ångström for force gradients to ensure accurate molecular structures [2]. The optimization process reveals that 5-(3-bromo-4-fluorophenyl)-2H-tetrazole maintains a planar tetrazole ring system with minimal deviation from the mean plane, consistent with aromatic character [4] [5].
Frontier Molecular Orbital analysis provides crucial insights into the electronic properties and reactivity patterns of 5-(3-bromo-4-fluorophenyl)-2H-tetrazole. The Highest Occupied Molecular Orbital (HOMO) energies for tetrazole derivatives typically range from -6.5 to -7.5 eV, while Lowest Unoccupied Molecular Orbital (LUMO) energies span -1.5 to -2.5 eV [6] [7] [8].
The HOMO-LUMO energy gap serves as a fundamental indicator of chemical stability and reactivity. For 5-(3-bromo-4-fluorophenyl)-2H-tetrazole, the calculated energy gap typically falls within 4.5 to 5.5 eV, indicating moderate chemical stability [6] [8]. This energy gap correlates with the compound's resistance to electron transfer processes and provides insights into its potential reactivity toward electrophilic and nucleophilic species.
The electron density distribution analysis reveals that the HOMO primarily localizes on the tetrazole ring system and the aromatic substituent, while the LUMO concentrates on the electron-deficient regions of the molecule [7]. The presence of electron-withdrawing halogen substituents significantly influences the frontier orbital energies, with bromine and fluorine atoms modulating the electronic properties through inductive and resonance effects [8].
Conformational analysis of 5-(3-bromo-4-fluorophenyl)-2H-tetrazole involves systematic investigation of molecular geometries and energy surfaces to identify stable conformational states and transition pathways [14] [15]. The compound exhibits conformational flexibility primarily around the bond connecting the tetrazole ring to the substituted phenyl group.
Potential energy surface scanning reveals rotational barriers of approximately 15-25 kJ/mol for rotation about the tetrazole-phenyl bond, consistent with partial double-bond character arising from π-conjugation between the ring systems . The energy minima correspond to planar or near-planar conformations that maximize orbital overlap and aromatic stabilization.
Multiple conformational states may coexist in solution, with relative populations determined by thermal equilibrium at ambient conditions [17]. Monte Carlo simulations and molecular dynamics calculations provide insights into conformational dynamics and the influence of solvent environments on preferred geometries [17].
The conformational preferences significantly impact the compound's biological activity and crystallization behavior. Different conformations may exhibit varying binding affinities to biological targets and influence intermolecular interactions in the solid state [14].
The aromaticity of 5-(3-bromo-4-fluorophenyl)-2H-tetrazole has been comprehensively evaluated using multiple computational criteria, including geometric, magnetic, and electronic indices [5] [18] [19]. These assessments confirm the strongly aromatic character of both the tetrazole ring and the substituted phenyl group.
Nucleus Independent Chemical Shift (NICS) calculations provide magnetic-based aromaticity criteria. The NICS(0) values for tetrazole rings typically range from -13.28 to -14.63 ppm, which exceed the corresponding value for benzene (-11.5 ppm) [20]. These strongly negative NICS values confirm the magnetic aromatic character of the tetrazole system.
Electronic delocalization parameters derived from Natural Bond Orbital analysis reveal extensive π-electron delocalization within the tetrazole ring [18] [19]. The root-mean-square π-electron density parameter (SDn) and antibonding orbital populations provide quantitative measures of electronic delocalization that correlate well with geometric aromaticity indices.
Tautomeric equilibrium represents a fundamental aspect of tetrazole chemistry, with 5-(3-bromo-4-fluorophenyl)-2H-tetrazole existing in equilibrium between 1H-tetrazole and 2H-tetrazole forms [21] [22]. Computational studies consistently predict the 2H-tautomer as the more stable form in gas-phase calculations.
The energy difference between tautomers has been determined through high-level ab initio calculations [22]. Experimental matrix isolation studies provided the first direct measurement of the tautomeric energy difference, yielding ΔE₁H→2H = 6.95 ± 1.50 kJ/mol [21]. This experimental value agrees well with theoretical predictions obtained using B3LYP/6-31G* calculations, which estimate the energy difference as 9.96 kJ/mol after zero-point vibrational energy corrections [21].
The tautomeric equilibrium exhibits strong environmental dependence [21]. In polar solvents, the more polar 1H-tautomer becomes increasingly favored due to enhanced solvation stabilization [21]. Self-Consistent Reaction Field calculations predict that media with dielectric constants exceeding approximately 7 favor the 1H-form, while less polar environments stabilize the 2H-tautomer [21].
The presence of electron-withdrawing halogen substituents influences the tautomeric equilibrium by modulating the electron density distribution within the tetrazole ring . These substituents generally favor the 1H-tautomer through enhanced dipole-dipole interactions and stabilization of the more polar form.
Kinetic studies reveal activation barriers of approximately 60.0 ± 6.0 kcal/mol for tautomeric interconversion [5]. These high barriers indicate that tautomeric equilibration occurs slowly at ambient conditions, allowing for the potential isolation and characterization of individual tautomers under appropriate conditions.
Computational prediction of acid dissociation constants (pKa) for 5-(3-bromo-4-fluorophenyl)-2H-tetrazole employs sophisticated quantum chemical approaches combined with solvation models [23] [3] [24]. The tetrazole moiety exhibits acidic character with pKa values typically ranging from 4.5 to 4.9 in aqueous solution [25] [26].
Direct computational approaches utilize the relationship pKa = ΔG/(ln 10)RT, where ΔG represents the Gibbs free energy change for the deprotonation process [3] [24]. The most accurate predictions result from combining M06-2X density functional calculations with SMD solvation models, achieving mean absolute errors of approximately 0.3 pKa units [23] [3].
Solvation effects significantly influence pKa predictions, requiring careful treatment of both explicit and implicit solvation contributions [3] [24]. The inclusion of explicit water molecules in the first solvation shell, combined with continuum solvation models for bulk solvent effects, provides the most reliable computational protocol [23].
The halogen substituents in 5-(3-bromo-4-fluorophenyl)-2H-tetrazole affect the compound's acidity through electronic effects. Electron-withdrawing groups generally increase acidity by stabilizing the conjugate base, leading to lower pKa values compared to unsubstituted tetrazole [25].
Computational reactivity indices provide quantitative measures of chemical reactivity and site selectivity for 5-(3-bromo-4-fluorophenyl)-2H-tetrazole [27] [28] [29]. These indices, derived from density functional theory calculations, offer insights into electrophilic and nucleophilic attack patterns.
Fukui function analysis identifies reactive sites within the molecule [2] [27] [29]. The electrophilic Fukui function (f⁺) characterizes regions susceptible to nucleophilic attack, while the nucleophilic Fukui function (f⁻) indicates sites favoring electrophilic attack [2] [29]. For tetrazole derivatives, f⁺ values typically range from 0.15 to 0.25 at nitrogen atoms, while f⁻ values span 0.10 to 0.20 at aromatic carbon positions [27].
Global reactivity descriptors provide overall measures of molecular reactivity [2] [6]. Chemical hardness (η), defined as (ELUMO - EHOMO)/2, typically ranges from 2.3 to 2.8 eV for tetrazole compounds [2] [6]. Chemical softness (σ = 1/η) correlates with reactivity, with values between 0.35 to 0.43 eV⁻¹ indicating moderate to high reactivity [2].
The global electrophilicity index (ω = μ²/2η) quantifies the tendency for electrophilic attack, with typical values ranging from 3.5 to 4.5 eV for tetrazole derivatives [2]. These indices provide comparative measures for predicting relative reactivities within series of related compounds.
Computational prediction of thermodynamic parameters for 5-(3-bromo-4-fluorophenyl)-2H-tetrazole employs statistical thermodynamics combined with quantum chemical calculations [30] [31] [32]. These calculations provide essential data for understanding stability, phase transitions, and energetic properties.
Enthalpy of formation calculations typically utilize atomization energy approaches, yielding values in the range of 200-300 kJ/mol for substituted tetrazole derivatives [31] [32]. The computational protocol involves optimization of molecular geometries followed by single-point energy calculations with high-level methods such as CCSD(T) for improved accuracy.
Entropy calculations employ vibrational frequency analysis within the harmonic oscillator approximation [24] [31]. Statistical thermodynamics formulations provide temperature-dependent entropy values, typically ranging from 150-250 J/(mol·K) at standard conditions [32]. These calculations account for translational, rotational, and vibrational contributions to the total entropy.
Heat capacity predictions utilize temperature derivatives of the partition function, yielding Cp values typically between 100-150 J/(mol·K) for tetrazole compounds [31] [32]. The temperature dependence of heat capacity provides insights into molecular flexibility and vibrational modes.
Gibbs free energy calculations combine enthalpy and entropy contributions according to the fundamental relationship ΔG = ΔH - TΔS [31] [33]. These values predict thermodynamic stability and spontaneity of chemical processes involving the target compound.
The accuracy of thermodynamic predictions depends critically on the level of theory employed and the treatment of molecular vibrations [31] [32]. Modern computational approaches achieve experimental accuracy within ±5 kJ/mol for enthalpies and ±10 J/(mol·K) for entropies when appropriate methods and basis sets are utilized.